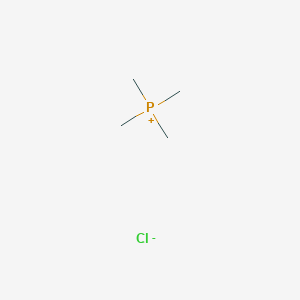

Tetramethylphosphonium chloride

描述

Tetramethylphosphonium chloride is not directly mentioned in the provided papers, but related compounds and their properties can give us insights into its characteristics. For instance, tetraaminophosphonium salts with a phosphorus-centered spirocyclic core have been synthesized and their molecular structure analyzed through X-ray diffraction, revealing interactions between the phosphonium cation and chloride ion . Similarly, tetra(vinyl)phosphonium cations have been synthesized and characterized, indicating that related phosphonium salts can be structurally diverse and have interesting conformational properties .

Synthesis Analysis

The synthesis of related phosphonium salts often involves multiple steps, including quaternization reactions and deprotonation processes. For example, the synthesis of tetra(vinyl)phosphonium salts involves hydrophosphination, quaternization, acetylation, and elimination reactions . The synthesis of chiral tetraaminophosphonium salts is achieved in a single step from l-valine-derived diamine . These methods suggest that the synthesis of tetramethylphosphonium chloride would likely involve similar quaternization reactions.

Molecular Structure Analysis

The molecular structure of phosphonium salts is often confirmed by single-crystal X-ray diffraction analysis. For instance, chiral tetraaminophosphonium salts have been shown to possess a three-dimensional spirocyclic core . The tetra(vinyl)phosphonium cation has a low-symmetry ground-state conformation, which is a common feature for tetravinylelement species . These findings imply that tetramethylphosphonium chloride would also have a well-defined molecular structure amenable to analysis by X-ray crystallography.

Chemical Reactions Analysis

Phosphonium salts participate in various chemical reactions. For example, they can undergo deprotonation to form neutral and anionic species , and they can act as catalysts in asymmetric reactions . The reactivity of trihexyl(tetradecyl)phosphonium chloride, a related ionic liquid, includes deuterium exchange and SN2 carboxylate alkylation . These examples indicate that tetramethylphosphonium chloride would also be expected to engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts can be quite diverse. For instance, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) is used as a reducing agent and stabilizing ligand for the synthesis of nanoparticles, indicating its potential in catalysis . The crystal structure of tetra phosphonitrile chloride provides insights into the nature of chemical bonds and resonance in phosphorus-containing rings . These studies suggest that tetramethylphosphonium chloride would have unique physical and chemical properties that could be exploited in various applications.

科学研究应用

-

Organophosphorus Chemistry

- Tetramethylphosphonium chloride is used in the field of Organophosphorus Chemistry .

- It’s involved in the synthesis and reactivity of tertiary phosphines .

- The application of phosphines is a major field after metal-complex catalysis .

- The reactivity of phosphines, particularly those involving nucleophilic attack at a carbon atom of an electrophilic substrate, is a significant area of study .

-

Molecular Ferroelectric Perovskite

-

Organocatalysis

- Tetramethylphosphonium chloride is used in the field of Organocatalysis .

- It’s involved in the application of phosphorus compounds, particularly phosphines, in organocatalysis .

- Organocatalysis is the main field of tertiary phosphine application after metal-complex catalysis .

- The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

-

Chemistry of Xantphos-like Bisphosphine Ligands

- Tetramethylphosphonium chloride is used in the synthesis of Xantphos-like bisphosphine ligands .

- These ligands are used in various catalytic applications .

- The chemistry of π-extended molecules based on six-membered phosphorus heterocycles, including corresponding phosphines and their derivatives, is a significant area of study .

-

Asymmetric Organocatalysis

- Tetramethylphosphonium chloride is used in the field of Asymmetric Organocatalysis .

- It’s involved in the application of phosphorus compounds, particularly phosphines, in asymmetric organocatalysis .

- Asymmetric organocatalysis is a significant field of tertiary phosphine application after metal-complex catalysis .

- In 2018, two very large reviews were published summarizing the recent data concerning the application of phosphorus compounds, particularly phosphines, in organocatalysis .

-

Chemistry of Ambiphilic Intramolecular Frustrated Lewis Pairs

安全和危害

属性

IUPAC Name |

tetramethylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFUXFRJVIXVSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583495 | |

| Record name | Tetramethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylphosphonium chloride | |

CAS RN |

1941-19-1 | |

| Record name | Tetramethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)